

CAS number 1651-29-2 properties and hazards

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Compound of Interest

Compound Name: 6-Chloro-2-fluoropurine

Cat. No.: B161030

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An In-depth Technical Guide to the Properties and Hazards of **6-Chloro-2-fluoropurine** (CAS: 1651-29-2)

This guide provides a comprehensive overview of the chemical and physical properties, biological activities, and associated hazards of **6-Chloro-2-fluoropurine**. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

6-Chloro-2-fluoropurine is a purine derivative with the CAS number 1651-29-2.^[1] Its structure is characterized by a purine core with a chlorine atom at the 6-position and a fluorine atom at the 2-position.^[1] This substitution pattern makes it a valuable building block in medicinal chemistry.^[2]

Table 1: Chemical and Physical Properties of **6-Chloro-2-fluoropurine**

Property	Value	Source
Molecular Formula	C ₅ H ₂ ClFN ₄	[3]
Molecular Weight	172.55 g/mol	[3]
Appearance	White to off-white solid/powder	[1][2]
Melting Point	157-162 °C	
Storage Temperature	2-8°C	
InChI	1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)	[3]
InChIKey	UNRIYCIDCQDGQE-UHFFFAOYSA-N	[3]
SMILES	<chem>Fc1nc(Cl)c2nc[nH]c2n1</chem>	

Biological Activity and Applications

6-Chloro-2-fluoropurine is a biochemical reagent utilized in the synthesis of various biologically active compounds.[4][5] Its ability to mimic natural purines allows it to interfere with nucleic acid synthesis, making it a compound of interest in the development of antiviral and anticancer agents.[1][2]

Key applications include:

- **Antiviral Agents:** It has been used in the synthesis of purine nucleosides that show activity against HIV-1 and hepatitis B virus (HBV) in vitro.[6] It is also a reagent in the synthesis of nucleoside analogues with potential as antiviral agents, including those with anti-HCMV (human cytomegalovirus) properties.[6]
- **Anticancer Agents:** The compound is a precursor in the synthesis of purine nucleosides designed to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[6][7]

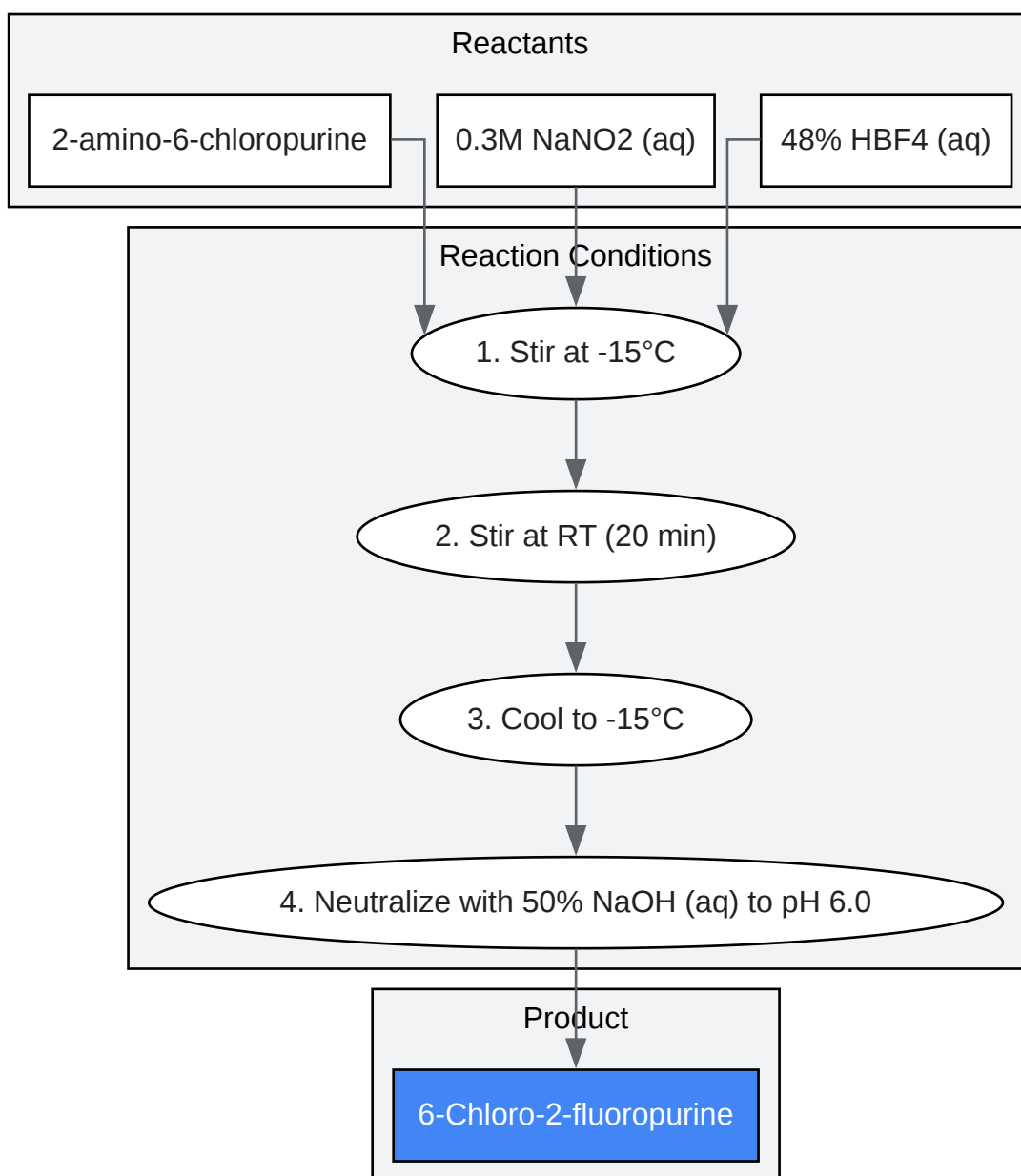
- Biochemical Research: It serves as a tool in studies aimed at understanding purine metabolism and its role in various biological processes.[\[2\]](#)

Synthesis

A general synthetic route to **6-Chloro-2-fluoropurine** involves the diazotization of 2-amino-6-chloropurine.[\[6\]](#)

Experimental Protocol: Synthesis of **6-Chloro-2-fluoropurine** from 2-amino-6-chloropurine[\[6\]](#)

- A suspension of 2-amino-6-chloro-9H-purine (6.0 g, 35.4 mmol) is vigorously stirred and cooled to -15 °C.
- A 0.3 M aqueous solution of sodium nitrite (NaNO_2) (200 mL, 60 mmol) is added dropwise to the suspension.
- Subsequently, 120 mL of 48% aqueous tetrafluoroboric acid (HBF_4) (0.92 mol) is added over a period of 75 minutes.
- The reaction mixture is stirred at room temperature for 20 minutes, during which it maintains a light yellow color.
- The mixture is then cooled again to -15 °C.
- The reaction is neutralized to a pH of 6.0 by the addition of a 50% aqueous solution of sodium hydroxide (NaOH).



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Caption: Synthetic workflow for **6-Chloro-2-fluoropurine**.

Hazards and Safety Information

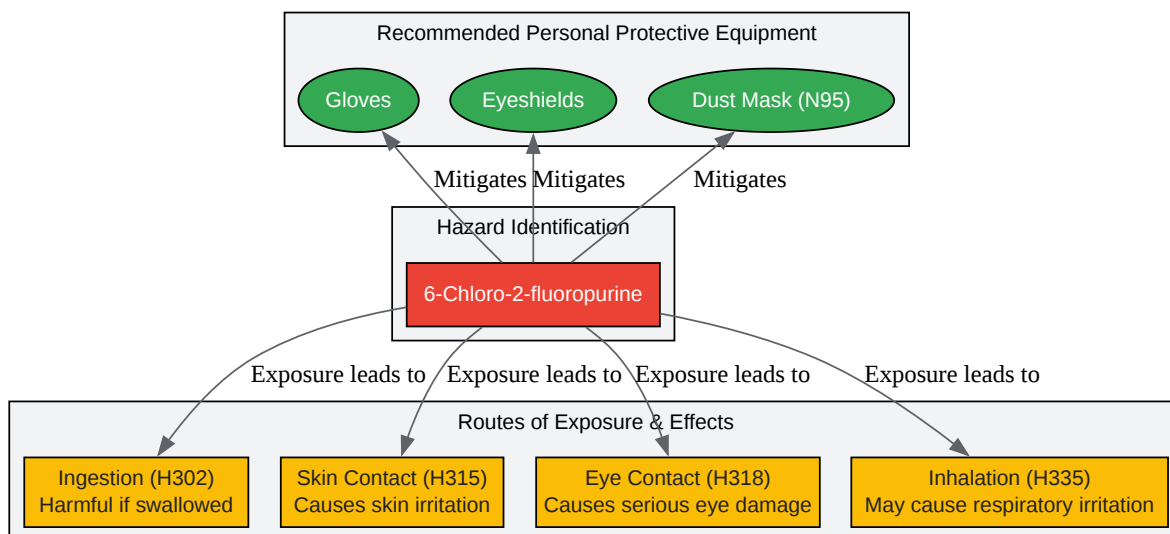
6-Chloro-2-fluoropurine is classified as a hazardous substance.[3]

Table 2: GHS Hazard Classification for **6-Chloro-2-fluoropurine**

Hazard Class	GHS Code	Description	Source
Acute toxicity, oral	H302	Harmful if swallowed	[3]
Skin corrosion/irritation	H315	Causes skin irritation	[3]
Serious eye damage/eye irritation	H318	Causes serious eye damage	[3]
Specific target organ toxicity, single exposure	H335	May cause respiratory irritation	[3]

Safety Precautions:

- Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (type N95, US).
- Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store at 2-8°C.



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Caption: Hazard and safety summary for **6-Chloro-2-fluoropurine**.

Appendix: Information on 1-(4-Bromophenyl)cyclopropanecarbonitrile (CAS: 124276-67-1)

While the primary focus of this document is CAS number 1651-29-2, the following information is provided for 1-(4-Bromophenyl)cyclopropanecarbonitrile (CAS: 124276-67-1) for clarification.

This compound is a cyclopropane derivative.[8] Cyclopropane derivatives are known to exhibit a range of biological activities, including insecticidal, herbicidal, anti-HBV, antitumor, and fungicidal properties.[8] A related compound, 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, has shown weak activity against the KARI enzyme of *Escherichia coli*.[8]

Table 3: Chemical and Physical Properties of 1-(4-Bromophenyl)cyclopropanecarbonitrile

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrN	[9][10]
Molecular Weight	222.08 g/mol	[9]
Appearance	Solid	
Melting Point	84 °C	[10]
Boiling Point	321.4±35.0 °C (Predicted)	[10]
Density	1.53 g/cm ³	[10]
Flash Point	148.2±25.9 °C	[10]

Table 4: GHS Hazard Classification for 1-(4-Bromophenyl)cyclopropanecarbonitrile

Hazard Class	GHS Code	Description	Source
Acute toxicity, oral	H302	Harmful if swallowed	[9]
Acute toxicity, dermal	H312	Harmful in contact with skin	[9]
Acute toxicity, inhalation	H332	Harmful if inhaled	[9]
Skin corrosion/irritation	H315	Causes skin irritation	[9]
Serious eye damage/eye irritation	H319	Causes serious eye irritation	[9]

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